1-Chloro-3-methoxy-2-(trifluoromethyl)benzene
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Overview
Description
1-Chloro-3-methoxy-2-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of a chlorine atom, a methoxy group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-methoxy-2-(trifluoromethyl)benzene can be synthesized through several methods. Another method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-methoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the trifluoromethyl group.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds with this compound.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile used.
Oxidation Products: Aldehydes or acids derived from the methoxy group.
Coupling Products: Various biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
1-Chloro-3-methoxy-2-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 1-chloro-3-methoxy-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, known for its electron-withdrawing properties, can influence the reactivity and binding affinity of the compound with various enzymes and receptors. This can lead to modulation of biological pathways and potential therapeutic effects .
Comparison with Similar Compounds
- 1-Chloro-2-(trifluoromethyl)benzene
- 1-Chloro-3-(trifluoromethyl)benzene
- 1-Chloro-3-methoxy-2-(trifluoromethoxy)benzene
Uniqueness: 1-Chloro-3-methoxy-2-(trifluoromethyl)benzene stands out due to the presence of both a methoxy and a trifluoromethyl group, which impart unique electronic and steric properties.
Properties
Molecular Formula |
C8H6ClF3O |
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Molecular Weight |
210.58 g/mol |
IUPAC Name |
1-chloro-3-methoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H6ClF3O/c1-13-6-4-2-3-5(9)7(6)8(10,11)12/h2-4H,1H3 |
InChI Key |
CYJDQSMFLQQUQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
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